Methoxyfenozide tert-Butylhydrazone CAS 1798387-73-1 chemical properties
Methoxyfenozide tert-Butylhydrazone CAS 1798387-73-1 chemical properties
An In-depth Technical Guide to Methoxyfenozide tert-Butylhydrazone (CAS 1798387-73-1): Properties, Synthesis, and Characterization
Authored by: A Senior Application Scientist
Disclaimer: Methoxyfenozide tert-Butylhydrazone (CAS 1798387-73-1) is a specific chemical entity for which publicly available research and characterization data are limited. This guide synthesizes information based on the parent compound, Methoxyfenozide, the known chemistry of hydrazones, and established analytical principles. The protocols and data presented herein are intended to serve as a foundational framework for researchers and drug development professionals initiating studies on this or structurally related molecules.
Introduction: Situating a Novel Derivative in a Well-Established Class
Methoxyfenozide is a diacylhydrazine insecticide renowned for its specific mode of action as an ecdysone receptor agonist, disrupting the molting process in target insects. Its derivatives are of significant interest in the fields of agrochemistry and pharmacology for their potential to exhibit modified potency, selectivity, or pharmacokinetic properties. Methoxyfenozide tert-Butylhydrazone (CAS 1798387-73-1) represents one such derivative, incorporating a tert-butylhydrazone moiety.
The introduction of the hydrazone functional group (-C=N-NH-) is a common strategy in medicinal chemistry to create Schiff base derivatives, which can alter a molecule's lipophilicity, stability, and receptor binding affinity. The bulky tert-butyl group, in particular, can introduce steric hindrance that may influence metabolic stability and binding orientation. This guide provides a comprehensive overview of the anticipated chemical properties, a proposed synthetic route, and a robust analytical workflow for the characterization of Methoxyfenozide tert-Butylhydrazone.
Core Chemical and Physical Properties
Given the scarcity of experimentally determined data for this specific derivative, the following table combines known properties of the parent compound with predicted properties for the tert-butylhydrazone derivative based on standard computational models.
| Property | Methoxyfenozide (Parent Compound) | Methoxyfenozide tert-Butylhydrazone (Predicted/Inferred) | Rationale for Prediction |
| CAS Number | 161050-58-4 | 1798387-73-1 | Unique identifier for the derivative. |
| Molecular Formula | C₂₂H₂₈N₂O₃ | C₂₆H₃₆N₄O₂ | Derived from the proposed condensation reaction between Methoxyfenozide and tert-butylhydrazine, resulting in the addition of C₄H₁₀N₂ and loss of H₂O. |
| Molecular Weight | 368.47 g/mol | 436.59 g/mol | Calculated based on the predicted molecular formula. |
| Appearance | White to off-white crystalline solid | Likely a white or pale yellow crystalline solid | Hydrazone formation can sometimes introduce a slight chromophore, leading to a pale yellow color. The physical state is expected to remain solid. |
| Solubility | Practically insoluble in water (3.3 mg/L at 20°C). Soluble in acetone, methanol. | Predicted to have very low water solubility. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The addition of the hydrophobic tert-butyl group is expected to further decrease aqueous solubility while maintaining or enhancing solubility in common organic solvents. |
| Melting Point | 202-205 °C | Predicted to be in a similar or slightly lower range. | While the increased molecular weight might suggest a higher melting point, the introduction of the less polar, bulky tert-butyl group could disrupt crystal lattice packing, potentially lowering it. Experimental verification is required. |
| Chemical Stability | Stable under normal conditions. Hydrolytically stable at pH 5, 7, and 9. | The hydrazone C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which would regenerate the parent ketone/aldehyde and the hydrazine. | This is a key consideration for formulation and storage. Buffering to a neutral or slightly basic pH may be necessary to ensure long-term stability in solution. |
Proposed Synthesis and Purification Workflow
The most direct and logical route for the synthesis of Methoxyfenozide tert-Butylhydrazone is through the acid-catalyzed condensation of a suitable methoxyfenozide precursor with tert-butylhydrazine.
Synthetic Pathway
The reaction involves the nucleophilic attack of the terminal nitrogen of tert-butylhydrazine on the carbonyl carbon of a methoxyfenozide analog, followed by dehydration to form the C=N double bond of the hydrazone.
Caption: Proposed synthesis of Methoxyfenozide tert-Butylhydrazone.
Step-by-Step Experimental Protocol
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Reactant Preparation: Dissolve one molar equivalent of the Methoxyfenozide ketone/aldehyde precursor in a suitable solvent such as absolute ethanol or methanol.
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Addition of Hydrazine: To the stirred solution, add a slight excess (e.g., 1.1 to 1.2 molar equivalents) of tert-butylhydrazine. A slight excess helps to drive the reaction to completion.
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Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
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Reaction Monitoring: The reaction can be heated to reflux (e.g., 60-80 °C) to increase the rate. Progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation:
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Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
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If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
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The crude product can then be isolated by filtration.
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Purification: The crude solid should be purified to remove unreacted starting materials and by-products.
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Recrystallization: A common method is recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). This process relies on the difference in solubility of the product and impurities at different temperatures.
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Column Chromatography: For higher purity, silica gel column chromatography may be employed, using a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) to elute the final compound.
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Analytical Characterization and Validation
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized Methoxyfenozide tert-Butylhydrazone.
Caption: Workflow for analytical characterization and validation.
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the final product.
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Expected Result: An Electrospray Ionization (ESI) mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 437.6. The high-resolution mass spectrum (HRMS) should confirm the elemental composition (C₂₆H₃₇N₄O₂⁺) with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the covalent bond structure of the molecule.
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Expected ¹H NMR Signatures:
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tert-Butyl Protons: A sharp, strong singlet at approximately 1.1-1.3 ppm, integrating to 9 protons. This is a characteristic signal for the (CH₃)₃C- group.
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Aromatic Protons: A series of multiplets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons on the substituted benzene rings of the methoxyfenozide backbone.
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Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to 3 protons, corresponding to the -OCH₃ group.
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N-H Proton: A broad singlet that may appear over a wide chemical shift range and could be exchangeable with D₂O.
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Expected ¹³C NMR Signatures:
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Hydrazone Carbon (C=N): A signal in the downfield region, typically around 140-160 ppm.
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tert-Butyl Carbons: A quaternary carbon signal around 50-60 ppm and a methyl carbon signal around 28-30 ppm.
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Aromatic and other aliphatic carbons corresponding to the methoxyfenozide scaffold.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To confirm the presence of key functional groups.
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Expected Vibrational Bands:
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N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=N Stretch: A characteristic imine/hydrazone stretch in the region of 1620-1680 cm⁻¹. The disappearance of the parent compound's strong carbonyl (C=O) stretch (typically ~1700 cm⁻¹) and the appearance of this C=N band is a key indicator of successful reaction.
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C=C Stretches: Aromatic ring stretches around 1450-1600 cm⁻¹.
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Proposed Mechanism of Action and Biological Context
As a derivative of Methoxyfenozide, the primary hypothesized mechanism of action for Methoxyfenozide tert-Butylhydrazone is as an agonist of the ecdysone receptor (EcR) in insects. The EcR is a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) and, upon binding with the natural molting hormone 20-hydroxyecdysone, initiates the genetic cascade leading to molting.
Diacylhydrazine-based insecticides like Methoxyfenozide mimic the action of 20-hydroxyecdysone, binding to the EcR/USP complex and prematurely triggering a lethal, incomplete molt. It is plausible that Methoxyfenozide tert-Butylhydrazone retains this mode of action. The tert-butylhydrazone modification may alter its binding affinity for the receptor or its pharmacokinetic profile (e.g., penetration of the insect cuticle, metabolic stability), which would require validation through biological assays such as receptor binding studies or in-vivo insecticidal activity tests.
References
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PubChem. Methoxyfenozide tert-Butylhydrazone. National Center for Biotechnology Information. [Link]
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PubChem. Methoxyfenozide. National Center for Biotechnology Information. [Link]
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Nakagawa, Y. (2007). Nonsteroidal Ecdysone Agonists. In: Yamamoto, I., Ohkawa, H. (eds) Insecticide Design Using Advanced Technologies. Springer, Berlin, Heidelberg. [Link]
